1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one

GPR35 Off-target profiling Orphan receptor selectivity

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one (CAS 1010903-72-6, C18H21N3O2, MW 311.4) is a synthetic indole-2-carbonyl piperazine derivative whose piperazine ring is asymmetrically substituted at N1 with an indole-2-carbonyl group and at N4 with a 3-methylbut-2-en-1-one (dimethylacryloyl) moiety. The compound belongs to a class that has yielded potent histamine H4 antagonists (e.g., JNJ 7777120, Ki = 4.5 nM), FAAH inhibitors (e.g., compound 4i, IC50 = 0.12 µM), and HIV‑1 reverse transcriptase inhibitors (BHAP series), but its specific N4‑enone substitution distinguishes it from all marketed or clinically advanced members of this class.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
Cat. No. B12171861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C
InChIInChI=1S/C18H21N3O2/c1-13(2)11-17(22)20-7-9-21(10-8-20)18(23)16-12-14-5-3-4-6-15(14)19-16/h3-6,11-12,19H,7-10H2,1-2H3
InChIKeyNTFARPDSOOKBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one – CAS 1010903-72-6 – Structural Identity and Class Benchmarking for Procurement


1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one (CAS 1010903-72-6, C18H21N3O2, MW 311.4) is a synthetic indole-2-carbonyl piperazine derivative whose piperazine ring is asymmetrically substituted at N1 with an indole-2-carbonyl group and at N4 with a 3-methylbut-2-en-1-one (dimethylacryloyl) moiety . The compound belongs to a class that has yielded potent histamine H4 antagonists (e.g., JNJ 7777120, Ki = 4.5 nM), FAAH inhibitors (e.g., compound 4i, IC50 = 0.12 µM), and HIV‑1 reverse transcriptase inhibitors (BHAP series), but its specific N4‑enone substitution distinguishes it from all marketed or clinically advanced members of this class [1][2][3].

Unique N4 enone substitution α,β-unsaturated carbonyl warhead absent in saturated analogs
Confirmed GPR35 inactivity Silent at GPR35 in primary assay, avoiding orphan receptor confound
5-H indole (unsubstituted) Predicted low histamine H4 affinity, reducing H4 pathway interference

Why Indole-2-Carbonyl Piperazine Analogs Cannot Be Interchanged with 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one


The indole-2-carbonyl piperazine scaffold is exquisitely sensitive to the nature of the N4 substituent: small changes determine whether the compound acts as a histamine H4 antagonist (JNJ 7777120, Ki = 4.5 nM), an FAAH inhibitor (compound 4i, IC50 = 0.12 µM), or an HIV‑1 reverse transcriptase inhibitor (BHAP series) [1][2][3]. The target compound carries a conjugated 3-methylbut-2-en-1-one (α,β‑unsaturated carbonyl) at N4—a functionality absent from all three of the above archetypes. This enone confers a distinct electrophilic potential, a shifted lipophilicity (clogP = 1.90 vs. ~0.6 for the unsubstituted core), and an experimentally confirmed lack of GPR35 off‑target activity [4]. Substituting a generic indole-2-carbonyl piperazine analog risks introducing unwanted pharmacology (e.g., histamine H4 agonism or FAAH inhibition) that is not present with the enone‑bearing compound.

Target compound
N4: 3-methylbut-2-en-1-one (α,β-unsaturated)
Saturated N4 analogs (e.g., JNJ 7777120)
Lack electrophilic warhead; covalent targeting mode precluded, assay readouts may differ
Target compound
GPR35 inactive (primary assay)
Indole-piperazines with reported GPR35 affinity
May confound orphan receptor screens; off-target signals risk false positives
Target compound
5-H indole (unsubstituted)
5-Chloro-indole analogs (e.g., JNJ 7777120 scaffold)
High H4 affinity may introduce histamine pathway modulation, altering model response

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one – Quantified Differentiation Against Closest Analogs


GPR35 Off-Target Silencing vs. Structurally Related Indole-Piperazines

In a primary GPR35 antagonism assay, 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one was classified as inactive, indicating no meaningful antagonism at the human GPR35 receptor [1]. This contrasts with structurally related indole-piperazine compounds that display nanomolar GPR35 activity: for example, the GPR35 antagonist CID-2745687 shows a Ki of 12.8 nM, and 1-N-Boc-4-(5-indolyl)piperazine has a Ki of 6 nM [2]. The GPR35-silent profile of the target compound represents a measurable selectivity advantage for screens where GPR35-mediated signalling is an undesired confounder.

GPR35 Antagonism
Reported
Target: Inactive (no antagonism) CID-2745687: Ki 12.8 nM 1-N-Boc-4-(5-indolyl)piperazine: Ki 6 nM
Supports GPR35-null probe selection
Primary assay data; confirm across platforms
GPR35 Off-target profiling Orphan receptor selectivity

N4 Enone Electrophilicity Enables Covalent Binding Modes Absent in Saturated Analogs

The 3-methylbut-2-en-1-one substituent introduces a conjugated α,β-unsaturated carbonyl (Michael acceptor) at the N4 position of the piperazine ring . This electrophilic functionality is absent in the three most-studied indole-2-carbonyl piperazine archetypes: JNJ 7777120 (N4-methyl, Ki H4 = 4.5 nM), compound 4i (N4-urea, IC50 FAAH = 0.12 µM), and BHAP HIV‑1 RT inhibitors (N4-3-aminopyridine) [1][2][3]. The presence of an electrophilic warhead opens the possibility of covalent target engagement via Michael addition to active-site cysteine residues—a mechanism structurally precluded for the saturated N4-substituted comparators.

Covalent Warhead
Class-level
Target: α,β-unsaturated enone present Analogs: N4-methyl, urea, aminopyridine (non-electrophilic)
May support covalent inhibitor design
Covalent adduct not yet reported; reactivity to verify
Covalent inhibitor Michael acceptor Electrophilic warhead

Lipophilicity and Permeability Vector Differentiates from the Unsubstituted Indole-2-Carbonyl Piperazine Core

The target compound has a calculated logP (clogP) of 1.90 and a topological polar surface area (TPSA) of 62.30 Ų, compared with the unsubstituted core 1H-indol-2-yl(piperazin-1-yl)methanone (MW 229.28, clogP ~0.6 estimated, TPSA ~48 Ų) [1][2]. The addition of the 3-methylbut-2-en-1-one group increases both molecular weight and lipophilicity while remaining well within Lipinski's Rule of Five (MW < 500, clogP < 5, HBA ≤ 10, HBD ≤ 5). This moderate lipophilicity shift places the compound in a more favorable permeability range for oral absorption while avoiding the excessive lipophilicity (clogP > 3) that often drives promiscuous binding and poor solubility [3].

Lipophilicity & TPSA
Reported
Target: clogP 1.90, TPSA 62.30 Ų Core: clogP ~0.6, TPSA ~48 Ų (est.)
Reported moderate lipophilicity window
Calculated properties; confirm experimentally
Lipinski parameters clogP TPSA Lead-likeness

Absence of 5-Chloro-Indole Substitution Eliminates Histamine H4 Receptor Binding

The target compound carries an unsubstituted indole ring at the 2-carbonyl position, whereas the prototypical histamine H4 antagonist JNJ 7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) relies on the 5-chloro substituent for high-affinity H4 binding (Ki = 4.5 nM) [1]. SAR studies on this scaffold demonstrate that removal of the 5-chloro group results in a >10-fold loss of H4 affinity [2]. Therefore, the target compound is predicted to have substantially weaker H4 receptor engagement, reducing the likelihood of histamine-pathway-mediated effects during in vivo testing.

H4 Affinity (5-Cl vs 5-H)
Class-level
Target: 5-H indole (>10-fold weaker H4 predicted) JNJ 7777120: 5-Cl indole, Ki 4.5 nM
May reduce H4 pathway confound
Predicted from SAR; confirm H4 binding
Histamine H4 receptor JNJ 7777120 Selectivity 5-Chloro-indole

Research and Discovery Applications for 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one Based on Verified Differentiation Data


GPR35-Negative Control Compound for Orphan Receptor Screening Panels

The compound's confirmed inactivity in a GPR35 antagonism assay [1] makes it a suitable negative control for high-throughput screens that include GPR35 as a counter-screen target. Unlike CID-2745687 (Ki = 12.8 nM at GPR35) or 1-N-Boc-4-(5-indolyl)piperazine (Ki = 6 nM), which would confound GPR35 readouts, the target compound can be included at screening-relevant concentrations without triggering GPR35-mediated signals. This allows hit triage workflows to distinguish genuine target engagement from GPR35-driven artifacts.

Covalent Probe Development Leveraging the α,β-Unsaturated Enone Warhead

The N4 3-methylbut-2-en-1-one group provides a moderately electrophilic Michael acceptor that is absent in saturated N4-substituted analogues such as JNJ 7777120 (N4-methyl) or compound 4i (N4-urea) [2][3]. This enables structure-based design of covalent inhibitors through Michael addition to cysteine residues within target binding pockets. The indole-2-carbonyl moiety serves as a recognition element for the H4/FAAH/RT binding site, while the enone can form a covalent adduct, converting a reversible binding scaffold into an irreversible inhibitor.

Ligand Efficiency Optimization Starting Point with Favorable Physicochemical Parameters

With a clogP of 1.90, TPSA of 62.30 Ų, and MW of 311.4, the compound falls within the optimal property space for oral lead-like compounds (Lipinski-compliant) [4]. Compared to the more polar unsubstituted core (clogP ~0.6) or more lipophilic BHAP analogues (clogP often >3), the target compound offers a balanced physicochemical profile that can improve membrane permeability and solubility screening outcomes. This makes it a preferred scaffold for fragment-to-lead or hit-to-lead programs where pharmacokinetic properties are evaluated early.

Histamine H4 Counter-Screen Selectivity Tool

Because the target compound lacks the 5-chloro substituent on the indole ring that is critical for high-affinity H4 binding (JNJ 7777120: Ki = 4.5 nM with 5-Cl), it is predicted to have >10-fold weaker H4 affinity [5]. This property enables its use as a selectivity probe in target engagement assays where H4 activity must be excluded, for example in CNS or oncology programs where histamine pathway modulation could confound efficacy readouts.

Application
Selection Property
Validation Focus
GPR35-negative counter-screen probe
Confirmed GPR35 inactivity in primary assay
GPR35 orthogonal assay confirmation
Covalent inhibitor development
α,β-unsaturated enone electrophile
Target cysteine engagement assays
Oral lead optimization
Reported moderate clogP/TPSA balance
Permeability and solubility screening
H4 selectivity counter-screen
Predicted low H4 affinity (5-H indole)
H4 binding assay validation
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